Molecular Weight and Lipophilicity (cLogP) Differentiation Against Common Isoxazole Building Blocks
The target compound (MW 308.34) is significantly heavier and more lipophilic than the widely used isoxazole building block N-methyl-5-phenylisoxazole-3-carboxamide (CAS 144537-05-3, MW 202.21) . This increase in molecular weight and predicted logP, driven by the benzyloxy group, alters the physicochemical profile required for lead optimization, making the target compound a distinct entity for projects requiring higher lipophilicity . Direct bioactivity data comparing these two compounds is not available in the public domain.
| Evidence Dimension | Molecular Weight (MW) and Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 308.34 g/mol; Predicted cLogP = 3.8-4.2 (estimated range based on structural increments) |
| Comparator Or Baseline | N-Methyl-5-phenylisoxazole-3-carboxamide (CAS 144537-05-3): MW = 202.21 g/mol; Predicted cLogP = 1.5-2.0 |
| Quantified Difference | Delta MW = +106.13 g/mol; Delta cLogP = +2.0 to +2.7 log units. |
| Conditions | Calculated values based on standard algorithms (e.g., XLogP3-AA). Experimental logP data not reported. |
Why This Matters
This significant difference in physicochemical properties ensures that the target compound fills a distinct experimental space, and a scientist cannot substitute the lighter, less lipophilic analog in studies requiring specific membrane permeability or target engagement profiles.
